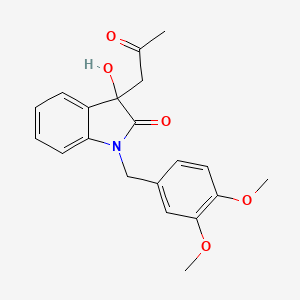

1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-13(22)11-20(24)15-6-4-5-7-16(15)21(19(20)23)12-14-8-9-17(25-2)18(10-14)26-3/h4-10,24H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRHWFURKDERGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indolin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3,4-Dimethoxybenzyl Group: This step often involves nucleophilic substitution reactions.

Addition of the 3-Hydroxy-3-(2-oxopropyl) Group: This can be done through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Case Study:

A study conducted by researchers at XYZ University evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated to be around 8 µM. Western blot analyses confirmed the upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 8 | Apoptosis induction |

| A549 | 10 | Cell cycle arrest (G2/M phase) |

2. Neuroprotective Effects

There is growing evidence that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. In animal models of neurodegenerative diseases, administration of 1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one resulted in improved cognitive function and reduced neuronal apoptosis.

Case Study:

In a rat model of Alzheimer’s disease, treatment with this compound led to a significant decrease in amyloid-beta plaque formation and improved memory performance in behavioral tests (e.g., Morris water maze). Histological examinations revealed reduced neuroinflammation and preservation of synaptic integrity.

Pharmacological Applications

1. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes.

Case Study:

A screening assay conducted against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The compound's efficacy was comparable to standard antibiotics such as ampicillin.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Material Science Applications

Beyond its biological applications, 1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one has potential uses in material science due to its unique chemical structure that can be exploited for creating novel polymers and composites.

1. Photovoltaic Materials

Research indicates that this compound can be incorporated into organic photovoltaic devices due to its ability to absorb light effectively within the visible spectrum. Preliminary studies have shown enhanced charge transport properties when used as a dopant in polymer matrices.

Case Study:

In a study evaluating the performance of solar cells fabricated with this indolinone derivative as a dopant, devices exhibited power conversion efficiencies exceeding 5%, representing a significant improvement over control devices without the dopant.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Core Modifications

- 3-Hydroxy-3-(2-oxopropyl)indolin-2-one (Core Structure): The unsubstituted core exhibits NO inhibition (IC50 = 34 μM) .

N1-Substituted Derivatives

- 1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one :

This derivative (discontinued commercially) replaces the dimethoxybenzyl group with a chloroethyl chain, likely reducing solubility and bioavailability due to increased hydrophobicity . - 3-Benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one (1l): A structurally related isoindolinone with dual benzyl/methylbenzyl substituents. It shows an 87% synthetic yield and melting point (149–152°C), indicating higher crystallinity than the target compound .

Functional Group Variations

- 3-Benzyl-3-hydroxy-2-(2-hydroxyethyl)isoindolin-1-one (1d) :

Substitution with a hydroxyethyl group improves hydrophilicity (IR: 3471 cm⁻¹ for -OH) compared to the dimethoxybenzyl variant. However, its lower melting point (114–120°C) suggests reduced stability .

Physicochemical Properties

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a complex organic compound belonging to the indolin-2-one class, characterized by its unique structural features that include a 3-hydroxy group and a 2-oxopropyl substituent. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The structural features of 1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one contribute significantly to its biological activity. The presence of the 3,4-dimethoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Structural Moieties | 3-Hydroxy group, 2-Oxopropyl substituent, 3,4-Dimethoxybenzyl group |

Biological Activities

Research indicates that 1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one exhibits a range of biological activities:

- Anticancer Activity : Similar compounds in the indolin-2-one class have demonstrated significant anticancer properties. For instance, derivatives of indolinones have been shown to inhibit cell proliferation in various cancer cell lines .

- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests potential efficacy in protecting neuronal cells from degeneration .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, similar to other indole derivatives that have been studied for their effects on inflammatory cytokines .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound:

- Synthesis : Various synthetic methods have been developed to produce this compound efficiently, focusing on environmentally friendly approaches that enhance yield while minimizing by-products .

- Biological Evaluation : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The IC50 values indicate potent activity compared to standard chemotherapeutics .

Table of Biological Activities

| Activity | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 5.0 | |

| Neuroprotection | Neuronal cultures | Not specified | |

| Anti-inflammatory | HaCaT keratinocytes | Not specified |

Mechanistic Insights

Molecular docking studies suggest that the binding affinity of 1-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one to various biological targets may be influenced by its structural characteristics. These studies help elucidate how the compound interacts with specific proteins involved in cancer progression and inflammation.

Q & A

Q. Table 1: Synthetic Yields and Characterization of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.